5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine
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Overview
Description
5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic compound with the molecular formula C13H14BrN3O3S2 and a molecular weight of 404.3 g/mol. This compound is used in various fields of research and industry due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of the compound “5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine” are currently unknown . This compound is a synthetic compound used in various fields of research and industry.
Mode of Action
Like many other synthetic compounds, it is likely to interact with its targets through binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Given its synthetic nature, it is likely that it interacts with multiple pathways, leading to downstream effects .
Pharmacokinetics
Like many synthetic compounds, its bioavailability is likely to be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
Like many synthetic compounds, it is likely to have diverse effects depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Additionally, individual patient characteristics such as age, sex, genetic factors, and health status can influence its efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-bromo-2-pyrimidinol with 1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-bromo-2-thienylboronic acid
- 5-bromo-2,2’-bithiophene
- (5-bromo-2-methylphenyl)-(5-(4-fluorophenyl)-2-thienyl)methanone
Uniqueness
What sets 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine apart is its unique combination of a bromopyrimidine core with a sulfonylated pyrrolidine and a methylthiophene group. This unique structure imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3S2/c1-9-2-3-12(21-9)22(18,19)17-5-4-11(8-17)20-13-15-6-10(14)7-16-13/h2-3,6-7,11H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXNUQKXBRJUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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